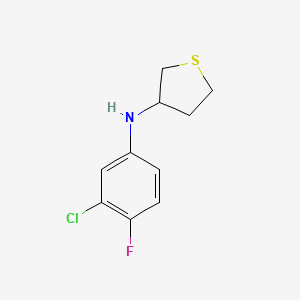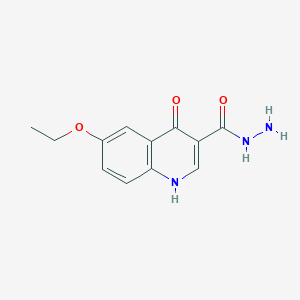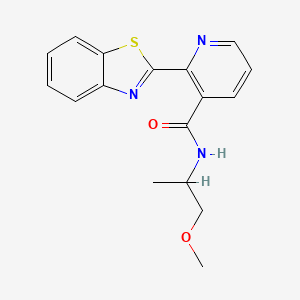
1-Chloromethanesulfonylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloromethanesulfonylazepane is an organic compound with the molecular formula C₇H₁₄ClNO₂S. It is a sulfonyl derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloromethanesulfonylazepane can be synthesized through various methods. One common approach involves the reaction of azepane with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and real-time monitoring of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloromethanesulfonylazepane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Addition Reactions: It can react with alkenes or alkynes in the presence of catalysts to form addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as sulfonamides or sulfonates can be formed.
Oxidation Products: Oxidation can yield sulfonic acids or sulfoxides.
Reduction Products: Reduction typically produces amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloromethanesulfonylazepane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-Chloromethanesulfonylazepane exerts its effects involves its ability to act as an electrophile. The chlorine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: Similar in structure but lacks the azepane ring.
Azepane: The parent compound without the sulfonyl and chlorine substituents.
Sulfonyl Azepanes: Other derivatives with different substituents on the sulfonyl group
Uniqueness: 1-Chloromethanesulfonylazepane is unique due to the presence of both the sulfonyl group and the azepane ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H14ClNO2S |
|---|---|
Molekulargewicht |
211.71 g/mol |
IUPAC-Name |
1-(chloromethylsulfonyl)azepane |
InChI |
InChI=1S/C7H14ClNO2S/c8-7-12(10,11)9-5-3-1-2-4-6-9/h1-7H2 |
InChI-Schlüssel |
CSHNSLBPSCTMNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)

![[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12115553.png)
![(4E)-5-(3-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12115555.png)


![[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12115573.png)



![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)


